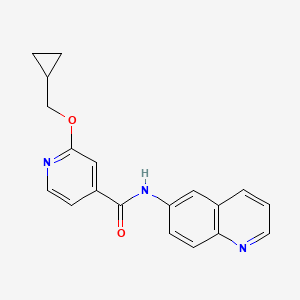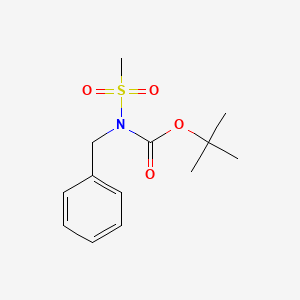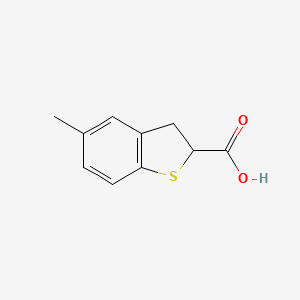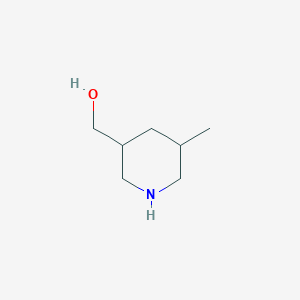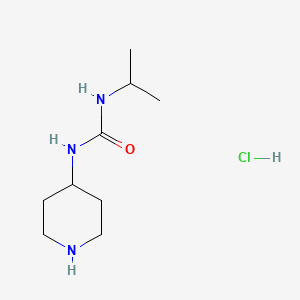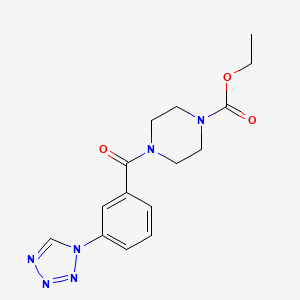
4-(3-(1H-テトラゾール-1-イル)ベンゾイル)ピペラジン-1-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate is a complex organic compound that features a tetrazole ring, a benzoyl group, and a piperazine ring
科学的研究の応用
Ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
Target of action
The compound contains a tetrazole group, which is a type of heterocyclic aromatic compound. Tetrazoles are known to act as bioisosteres of carboxylic acids , meaning they can mimic the function of these acids in biological systems. They are often involved in receptor-ligand interactions .
Mode of action
They can stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions .
Biochemical pathways
Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction of an azide with a nitrile. The benzoyl group is then introduced via a Friedel-Crafts acylation reaction. Finally, the piperazine ring is incorporated through a nucleophilic substitution reaction, followed by esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of the benzoyl group can produce benzyl derivatives.
類似化合物との比較
Ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate can be compared to other compounds with similar structures, such as:
Ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.
Methyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
The uniqueness of ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 4-[3-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-2-24-15(23)20-8-6-19(7-9-20)14(22)12-4-3-5-13(10-12)21-11-16-17-18-21/h3-5,10-11H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLVAJFANNBMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
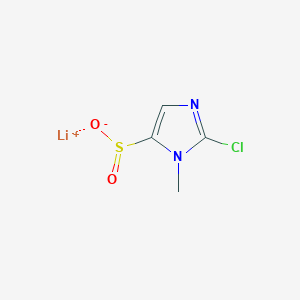
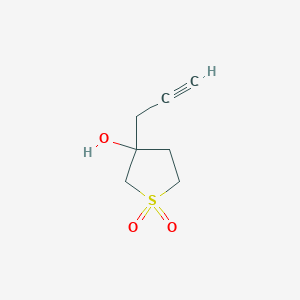
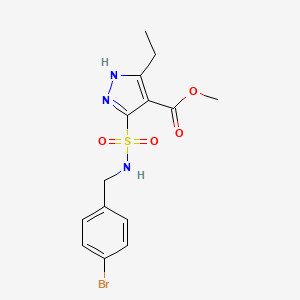
![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/new.no-structure.jpg)
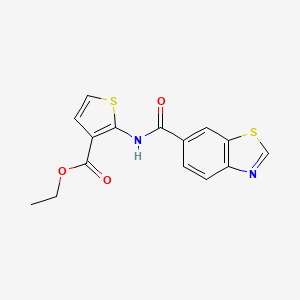
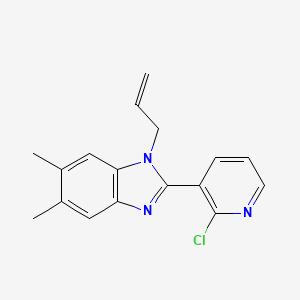
![1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide](/img/structure/B2560602.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2560603.png)

